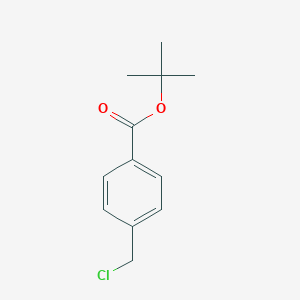

![molecular formula C15H18N2O2 B176838 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide CAS No. 139564-01-5](/img/structure/B176838.png)

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

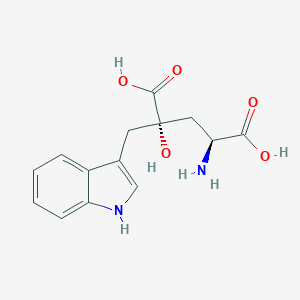

The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are widely distributed in the natural world and are biologically active .

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) .Chemical Reactions Analysis

Indole and its derivatives are involved in a wide range of chemical reactions. They can act as nucleophiles in electrophilic substitution reactions, or as electrophiles in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives depend on their specific structure. Properties such as solubility, melting point, boiling point, and spectral data can be determined experimentally .科学研究应用

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide has been studied for its various pharmacological activities. It has been reported to act as a serotonin reuptake inhibitor, a serotonin-2A receptor agonist, and a monoamine oxidase inhibitor. It has also been studied for its effects on the central nervous system, including its potential as a psychotropic agent. In addition, it has been studied for its effects on the cardiovascular system, including its ability to reduce blood pressure and heart rate.

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

实验室实验的优点和局限性

The advantages of using N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide in laboratory experiments include its availability, its low cost, and its ability to modulate various neurotransmitters. The disadvantages of using this compound include its potential to interact with other drugs and its potential to cause adverse effects in some individuals.

未来方向

Future research on N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide should focus on further elucidating its mechanism of action and its effects on various systems. Additionally, further research should be conducted to explore the potential therapeutic applications of this compound, as well as its potential for misuse and abuse. Additionally, further research should be conducted to investigate the potential for drug interactions and adverse effects. Finally, further research should be conducted to explore the potential for this compound to be used as a biomarker for various diseases and disorders.

合成方法

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide has been described in several studies. In general, the synthesis involves the formation of a cyclopropanecarboxylic acid from a substituted indole, followed by the reaction of the acid with an appropriate amine. The most commonly used method involves the use of a substituted indole, such as 5-methoxy-1H-indole-3-carboxylic acid, and an appropriate amine, such as ethyl amine. The reaction yields this compound as the product.

安全和危害

属性

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-12-4-5-14-13(8-12)11(9-17-14)6-7-16-15(18)10-2-3-10/h4-5,8-10,17H,2-3,6-7H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOHROOUHRUSJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274391 |

Source

|

| Record name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139564-01-5 |

Source

|

| Record name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)

![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)